
Etofenamate Palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etofenamate Palmitate, also known as Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . It is available for topical application as a cream, a gel, or as a spray .
Synthesis Analysis
The synthesis of Etofenamate was specifically designed to enable the preparation of new substances that would meet the requirements for a topical anti-inflammatory treatment, such as adequate anti-inflammatory and analgesic efficacy, good local and systemic tolerability, and good transcutaneous penetrating ability .Molecular Structure Analysis
Etofenamate has a molecular formula of C18H18F3NO4 and a molecular weight of 369.335 . The InChI representation of Etofenamate is InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 .Chemical Reactions Analysis
Etofenamate is chemically 2- { [3- (trifluoromethyl)phenyl]amino}benzoic acid 2- (2-hydroxyethoxy)ethyl ester, which exists as a viscous liquid and is used as an analgesic, antirheumatic, antipyretic, and anti-inflammatory . It works by blocking an enzyme in the body known as cyclooxygenase (COX) .Physical And Chemical Properties Analysis
Etofenamate is a small molecule with a chemical formula of C18H18F3NO4 . It is a non-steroidal anti-inflammatory drug (NSAID) and is used to treat muscle and joint pain .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties and Topical Applications
Etofenamate, an anthranilic acid derivative, is recognized for its anti-inflammatory properties in managing musculoskeletal disorders, soft tissue trauma, and some inflammatory skin diseases. Its application in allergic contact dermatitis has highlighted its significance in dermatological treatments, emphasizing the potential for more cases of sensitization due to its wide use in topical preparations for rheumatism and sprains (Villar et al., 2008). Furthermore, the development of hydroalcoholic gels containing etofenamate for topical administration demonstrates its effectiveness in drug delivery through the skin, aiming for enhanced permeation and anti-inflammatory activity (Marto et al., 2015).
Therapeutic Effects in Various Conditions
The therapeutic use of etofenamate extends to acute pain management in clinical settings, such as emergency rooms for spine-related acute pain, where its application has shown effective pain relief without adverse reactions, suggesting its potential as an alternative treatment in medical services (Acosta Patiñio et al., 2007). Additionally, its comparative study with hyaluronic acid for knee osteoarthritis treatment indicates that etofenamate's efficacy in reducing joint pain and improving function is comparable, offering an alternative therapeutic option (Güner et al., 2016).
Safety and Efficacy in Musculoskeletal Disorders
A systematic review assessing the efficacy and safety of topical etofenamate in musculoskeletal disorders concluded that it is an effective and generally well-tolerated therapeutic option. This review underscores etofenamate's role in improving pain and reducing inflammation across various conditions, including blunt injuries and rheumatic diseases, with a superiority over other topical NSAIDs in some instances (Silva Marinho & Pereira, 2020).
Mecanismo De Acción
Target of Action
Etofenamate Palmitate, a derivative of Etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
As a COX inhibitor, this compound works by blocking the action of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain, providing relief in conditions such as arthropathies, myalgias, bursitis, tenosynovitis, fibrositis, and neuralgias .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. This leads to a decrease in these inflammatory mediators, thereby reducing inflammation and pain .
Pharmacokinetics
Studies on etofenamate suggest that its bioavailability is low when administered topically . The maximal plasma concentrations after topical administration of these drugs are well below the IC50 values for COX-1 and COX-2, explaining the absence of dose-dependent toxicities .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain in musculoskeletal disorders, including blunt injuries and rheumatic diseases . It has been shown to have an overall efficacy that was superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the formulation of the drug (gel, cream, or lotion) and the specific condition being treated can impact its effectiveness . .
Propiedades
IUPAC Name |
2-(2-hexadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-32(39)42-25-23-41-24-26-43-33(40)30-20-15-16-21-31(30)38-29-19-17-18-28(27-29)34(35,36)37/h15-21,27,38H,2-14,22-26H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWHBJZGLYSWGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

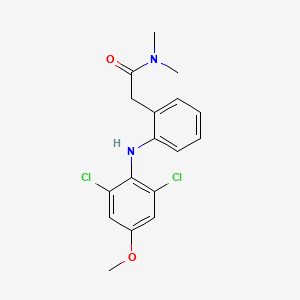


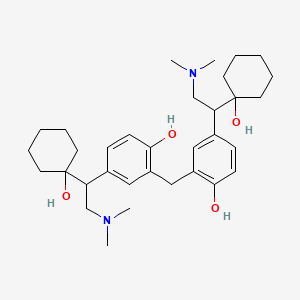
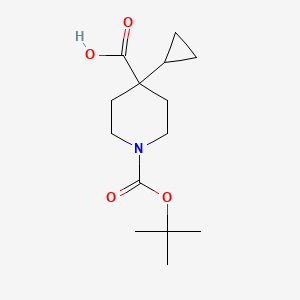


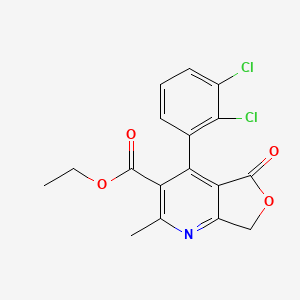
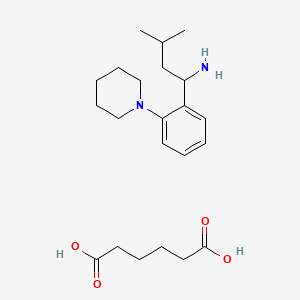
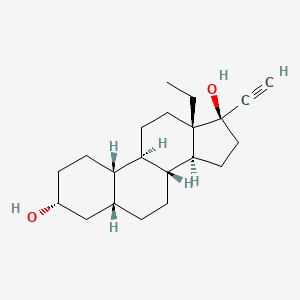


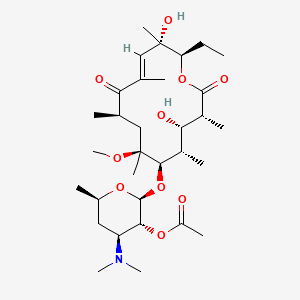
![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)